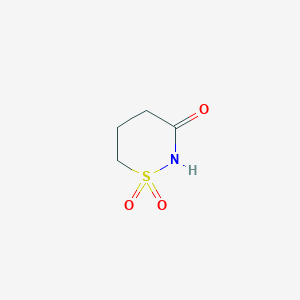

1,2-Thiazinan-3-one 1,1-dioxide

Description

BenchChem offers high-quality 1,2-Thiazinan-3-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Thiazinan-3-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-dioxothiazinan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3S/c6-4-2-1-3-9(7,8)5-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBILQPVGEGXWKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649561 | |

| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-20-1 | |

| Record name | 1lambda~6~,2-Thiazinane-1,1,3-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1,2-Thiazinan-3-one 1,1-dioxide"

An In-Depth Technical Guide to the Synthesis of 1,2-Thiazinan-3-one 1,1-dioxide

Abstract

The 1,2-thiazinan-3-one 1,1-dioxide scaffold represents a significant structural motif in medicinal chemistry. As a cyclic N-acyl sulfonamide, it functions as a constrained bioisostere of a carboxylic acid, offering potential advantages in metabolic stability, hydrogen bonding capacity, and the ability to probe additional receptor space.[1][2] This guide provides a comprehensive overview of a proposed synthetic pathway for 1,2-thiazinan-3-one 1,1-dioxide, grounded in established chemical principles and analogous transformations. We will delve into the strategic rationale behind the synthetic design, present detailed experimental protocols, and offer insights into reaction mechanisms and validation.

Introduction: The Significance of the δ-Sultam-Lactam Scaffold

Cyclic sulfonamides, or sultams, are privileged structures in drug discovery and chemical synthesis.[3][4][5] The 1,2-thiazinane 1,1-dioxide, a six-membered ring system also known as a δ-sultam, has been the subject of considerable synthetic interest.[3][6] The incorporation of a ketone at the 3-position, adjacent to the nitrogen atom, creates a unique hybrid structure that merges the properties of a lactam with those of a sultam. This N-acyl sulfonamide moiety is particularly noteworthy for its acidity, which is comparable to that of carboxylic acids (pKa 3.5–4.5), allowing it to engage in similar biological interactions while often exhibiting enhanced stability.[1][2] The rigid, cyclic nature of 1,2-thiazinan-3-one 1,1-dioxide offers a well-defined three-dimensional structure that can be exploited for the design of highly specific enzyme inhibitors or receptor ligands.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of the target molecule, 1 , suggests a strategy based on an intramolecular cyclization. The most robust bond disconnection is the amide C-N bond, which is a common and reliable method for forming cyclic amides and related structures. This leads back to an acyclic precursor, 3-(sulfamoyl)propanoic acid chloride 2 , which can be readily prepared from a suitable bifunctional starting material.

Our proposed synthesis, therefore, commences with a commercially available precursor and proceeds through the formation of a key acyclic intermediate, which is then cyclized to afford the desired δ-sultam-lactam ring.

Caption: Retrosynthetic analysis of 1,2-Thiazinan-3-one 1,1-dioxide.

Proposed Synthetic Pathway

The proposed synthesis is a three-step sequence starting from 3-aminopropanesulfonic acid (homotaurine), a readily available starting material. The pathway is designed to be robust and scalable, utilizing well-understood chemical transformations.

Caption: Proposed synthetic pathway for 1,2-Thiazinan-3-one 1,1-dioxide.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures found in the literature for N-acylation, sulfonyl chloride formation, and intramolecular cyclization.

Step 1: Synthesis of 3-(Acetamido)propane-1-sulfonic acid

Rationale: Protection of the amine as an acetamide serves two purposes: it prevents unwanted side reactions at the nitrogen atom during the subsequent chlorination step and sets up the N-acyl moiety required for the final product. Acylation of amino acids is a standard and high-yielding reaction.

Protocol:

-

Dissolve 3-aminopropanesulfonic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.5 eq) with cooling in an ice bath.

-

To the stirred solution, add acetic anhydride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Acidify the reaction mixture to pH 2 with concentrated hydrochloric acid.

-

Concentrate the solution under reduced pressure to obtain a solid residue.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3-(Acetamido)propane-1-sulfonyl chloride

Rationale: Conversion of the sulfonic acid to the corresponding sulfonyl chloride is necessary to activate the sulfur center for the subsequent intramolecular cyclization. Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are standard reagents for this transformation.

Protocol:

-

In a fume hood, carefully add phosphorus pentachloride (1.5 eq) portion-wise to solid 3-(acetamido)propane-1-sulfonic acid (1.0 eq) with vigorous stirring.

-

The reaction mixture will likely become a paste or slurry. Gently heat the mixture to 50-60 °C for 2 hours to ensure complete reaction.

-

Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice.

-

The product, 3-(acetamido)propane-1-sulfonyl chloride, will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This crude product is often used directly in the next step.

Step 3: Intramolecular Cyclization to 1,2-Thiazinan-3-one 1,1-dioxide

Rationale: This is the key ring-forming step. A strong, non-nucleophilic base is required to deprotonate the amide nitrogen, which then acts as a nucleophile, attacking the electrophilic sulfonyl chloride to form the six-membered ring. Sodium hydride is a common choice for such cyclizations. The initial product will be the N-acetylated target molecule, which can then be deprotected.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of crude 3-(acetamido)propane-1-sulfonyl chloride (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated intermediate.

-

For deprotection, dissolve the crude intermediate in a mixture of ethanol and 6 M hydrochloric acid (1:1) and heat to reflux for 6 hours.

-

Cool the solution and concentrate under reduced pressure.

-

The residue can be purified by column chromatography on silica gel to afford the final product, 1,2-thiazinan-3-one 1,1-dioxide.

Data Presentation

| Step | Starting Material | Reagents and Conditions | Product | Expected Yield |

| 1 | 3-Aminopropanesulfonic acid | 1. NaOH(aq), Ac₂O, 0 °C to RT, 4h | 3-(Acetamido)propane-1-sulfonic acid | 85-95% |

| 2 | 3-(Acetamido)propane-1-sulfonic acid | PCl₅, 60 °C, 2h | 3-(Acetamido)propane-1-sulfonyl chloride | 70-85% |

| 3 | 3-(Acetamido)propane-1-sulfonyl chloride | 1. NaH, THF, RT, 18h; 2. HCl(aq), reflux | 1,2-Thiazinan-3-one 1,1-dioxide | 50-70% (over two steps) |

Trustworthiness and Self-Validation

The proposed synthetic route relies on a series of well-established and high-yielding reactions.

-

Amide Formation (Step 1): The Schotten-Baumann-type conditions for the acylation of the amino group are standard and generally provide clean products in high yields. The progress of this reaction can be easily monitored by the disappearance of the starting material using techniques like NMR spectroscopy (disappearance of the primary amine signal) or by derivatization of an aliquot for TLC analysis.

-

Sulfonyl Chloride Formation (Step 2): The conversion of sulfonic acids to sulfonyl chlorides with reagents like PCl₅ or SOCl₂ is a classic transformation. The success of this step can be confirmed by IR spectroscopy (appearance of a characteristic S-Cl stretch) and the disappearance of the broad O-H stretch of the sulfonic acid. The product of this step is often moisture-sensitive and carried forward without extensive purification.

-

Intramolecular Cyclization (Step 3): The Dieckmann-like condensation to form the cyclic N-acyl sulfonamide is the most critical step. The use of a strong base like NaH is crucial for the deprotonation of the relatively non-acidic amide proton. The success of the cyclization can be confirmed by mass spectrometry (observation of the correct molecular ion for the product) and NMR spectroscopy (disappearance of the linear precursor signals and appearance of a new set of signals corresponding to the cyclic structure). The final deprotection is a standard acidic hydrolysis of an amide.

Each intermediate should be characterized by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure before proceeding to the next step, ensuring the integrity of the overall synthesis.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of 1,2-thiazinan-3-one 1,1-dioxide. By leveraging fundamental organic reactions, this proposed route offers a clear and actionable strategy for researchers in medicinal chemistry and drug development to access this valuable heterocyclic scaffold. The principles of strategic bond disconnection, functional group manipulation, and intramolecular cyclization are expertly integrated to provide a comprehensive and scientifically sound approach to the target molecule.

References

-

Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra12698h][1][2][7][8]

-

Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22035615/][9]

-

Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/25/23/5638][6]

-

An RCM Strategy to Stereodiverse Delta-Sultam Scaffolds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18489622/][3]

-

Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2636681/][4][5]

-

Sultam synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sultam-synthesis.shtm][10]

-

Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. MDPI. [URL: https://www.mdpi.com/1422-8599/2/1/M215][11]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 3. An RCM strategy to stereodiverse delta-sultam scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis—Hillman Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of sultam scaffolds via intramolecular oxa-Michael and diastereoselective Baylis-Hillman reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Synthesis and evaluation of N-acyl sulfonamides as potential prodrugs of cyclin-dependent kinase inhibitor JNJ-7706621 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sultam synthesis [organic-chemistry.org]

- 11. Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride | MDPI [mdpi.com]

"1,2-Thiazinan-3-one 1,1-dioxide structure elucidation"

An In-Depth Technical Guide to the Structure Elucidation of 1,2-Thiazinan-3-one 1,1-dioxide

Abstract

This technical guide provides a comprehensive methodology for the definitive structure elucidation of 1,2-Thiazinan-3-one 1,1-dioxide (CAS 913836-20-1), a saturated six-membered cyclic sulfonamide, commonly referred to as a δ-sultam. This scaffold is of increasing interest in medicinal chemistry due to its unique physicochemical properties and its utility as a bioisostere for other cyclic structures. This document details a multi-faceted analytical approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each analytical step is presented with the underlying scientific rationale, detailed experimental protocols, and data interpretation strategies. The synergistic use of these techniques provides an unambiguous confirmation of the molecule's covalent structure and connectivity, establishing a robust workflow for researchers in synthetic chemistry and drug development.

Introduction

Cyclic sulfonamides, or sultams, are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their rigid conformational constraints and ability to participate in hydrogen bonding make them valuable scaffolds in drug design. The 1,2-thiazinane 1,1-dioxide core, specifically, represents a δ-sultam structure that can be explored as a potential pharmacophore or a key intermediate in the synthesis of more complex bioactive molecules.[1]

The definitive confirmation of a synthesized molecule's structure is the cornerstone of chemical research, ensuring the validity of subsequent biological or material science studies. This guide presents a logical and self-validating workflow for the structure elucidation of 1,2-Thiazinan-3-one 1,1-dioxide, moving from initial synthesis to conclusive spectroscopic characterization. We will demonstrate how each analytical technique provides a unique piece of the structural puzzle, culminating in a cohesive and irrefutable structural assignment.

Synthesis and Purification

To perform structure elucidation, a pure sample of the target compound must first be obtained. Several strategies exist for the synthesis of δ-sultams.[2][3] A common and effective method involves the intramolecular cyclization of a suitable precursor, such as a γ-haloalkanesulfonamide.

Synthetic Protocol: Intramolecular Cyclization

This protocol outlines a plausible two-step synthesis starting from 3-chloropropan-1-amine.

Step 1: Sulfonylation of 3-chloropropan-1-amine

-

Dissolve 3-chloropropan-1-amine hydrochloride (1.0 eq) in a 2:1 mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate at 0 °C.

-

Add 2-carboxyethylsulfonyl chloride (1.1 eq) dropwise to the vigorously stirred biphasic mixture, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Separate the organic layer, wash with 1 M HCl and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude N-(3-chloropropyl)-2-carboxyethanesulfonamide intermediate.

Step 2: Intramolecular Cyclization to form 1,2-Thiazinan-3-one 1,1-dioxide

-

Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

After the addition is complete, heat the mixture to reflux and maintain for 4 hours, monitoring the reaction by TLC.

-

Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification Protocol

-

Subject the crude product to flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 30% to 70%).

-

Combine fractions containing the pure product, identified by TLC.

-

Remove the solvent under reduced pressure.

-

For final purification, recrystallize the resulting solid from an appropriate solvent system, such as ethanol/water, to yield 1,2-Thiazinan-3-one 1,1-dioxide as a white crystalline solid.

Structure Elucidation Workflow

The comprehensive characterization of the purified compound follows a logical sequence. Mass spectrometry provides the molecular weight, infrared spectroscopy identifies key functional groups, and NMR spectroscopy resolves the precise atomic connectivity.

Caption: Workflow for the structure elucidation of 1,2-Thiazinan-3-one 1,1-dioxide.

Mass Spectrometry (MS)

Causality: Mass spectrometry is the first crucial step post-purification. It provides the molecular weight of the compound, which directly validates the molecular formula (C₄H₇NO₃S, MW: 149.17 g/mol ). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high precision.

Experimental Protocol (ESI-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in methanol.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Parameters: Set the capillary voltage to 3.5 kV, nebulizer gas (N₂) pressure to 2 bar, and drying gas flow to 8 L/min at 200 °C.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺ at m/z 150.0) for collision-induced dissociation (CID) to observe characteristic fragmentation patterns.

Data Interpretation and Expected Results

The mass spectrum provides compelling evidence for the target structure through its molecular ion and fragmentation pattern.

| Ion | Expected m/z (Monoisotopic) | Observation |

| [M+H]⁺ | 150.0174 | The protonated molecular ion, confirming the molecular weight. |

| [M+Na]⁺ | 172.0000 | A common sodium adduct, further verifying the molecular weight. |

| [M+H - SO₂]⁺ | 86.0398 | Key Fragment. Corresponds to the neutral loss of sulfur dioxide (64 Da), a hallmark of sulfonamides.[4] |

| [M+H - H₂O]⁺ | 132.0068 | Loss of water. |

| [M+H - CO - H₂O]⁺ | 104.0119 | Subsequent loss of carbon monoxide and water. |

Fragmentation Insight: The most diagnostic fragmentation for sulfonamides is the cleavage of the C-S and S-N bonds. Under CID conditions, the protonated molecule is expected to readily lose SO₂ (64 Da), a highly characteristic fragmentation pathway that strongly supports the presence of the sulfonyl group.[5][6]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 1,2-Thiazinan-3-one 1,1-dioxide, the key signatures are the sulfonyl (SO₂) group and the cyclic amide (lactam) carbonyl (C=O) group.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the purified solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Processing: The resulting spectrum is typically baseline-corrected and displayed in terms of transmittance or absorbance.

Data Interpretation and Expected Results

The IR spectrum should display strong, characteristic absorption bands confirming the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H stretch of the secondary amide (lactam). |

| 2960-2850 | Medium | C-H aliphatic stretches. |

| ~1680 | Strong | C=O stretch of the six-membered lactam. |

| ~1340 | Strong | Asymmetric SO₂ stretch. |

| ~1150 | Strong | Symmetric SO₂ stretch. |

Expert Insight: The position of the C=O stretch (~1680 cm⁻¹) is characteristic of a six-membered lactam ring. The two strong, distinct peaks for the SO₂ group (~1340 and ~1150 cm⁻¹) are unambiguous indicators of the sulfonyl dioxide moiety, a defining feature of the sultam ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of an organic molecule. ¹H NMR reveals the proton environment and connectivity through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY and HSQC are used to definitively link these atoms together.

Experimental Protocol

-

Sample Preparation: Dissolve ~10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to clearly show exchangeable protons like N-H.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

DEPT-135 (to differentiate CH, CH₂, and CH₃ groups)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

Data Interpretation and Expected Results

¹H NMR (400 MHz, DMSO-d₆): The structure contains three distinct methylene (CH₂) groups and one amide (NH) proton. The protons on each methylene group are chemically inequivalent due to the rigid ring structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling and Rationale |

| ~8.0 | br s | 1H | NH | Broad singlet, exchangeable with D₂O. Its chemical shift is solvent-dependent. |

| ~3.4 | t | 2H | C6-H ₂ | Triplet, adjacent to the electron-withdrawing SO₂ group, resulting in a downfield shift. Coupled to C5-H₂. |

| ~2.7 | t | 2H | C4-H ₂ | Triplet, α to the carbonyl group, causing a downfield shift. Coupled to C5-H₂. |

| ~2.1 | p (quintet) | 2H | C5-H ₂ | Quintet or multiplet, coupled to both C4-H₂ and C6-H₂. It is the most upfield of the aliphatic protons. |

¹³C NMR (100 MHz, DMSO-d₆): The molecule has four unique carbon atoms, each expected to produce a distinct signal.[7]

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~170 | N/A | C 3 (C=O) | Carbonyl carbon, characteristically the most downfield signal. |

| ~48 | Negative | C 6 (CH₂) | Methylene carbon attached to the electron-withdrawing SO₂ group. |

| ~35 | Negative | C 4 (CH₂) | Methylene carbon α to the carbonyl group. |

| ~20 | Negative | C 5 (CH₂) | The most shielded aliphatic carbon, located between two other methylene groups. |

2D NMR Validation:

-

¹H-¹H COSY: This experiment is critical for confirming the connectivity. It will show a cross-peak between the C5-H₂ signal (~2.1 ppm) and the C4-H₂ signal (~2.7 ppm), and another cross-peak between the C5-H₂ signal and the C6-H₂ signal (~3.4 ppm). This definitively establishes the -CH₂-CH₂-CH₂- sequence within the ring.

-

¹H-¹³C HSQC: This experiment correlates each proton signal with its directly attached carbon. It will show correlations between: δ(H) ~3.4 and δ(C) ~48 (C6); δ(H) ~2.7 and δ(C) ~35 (C4); and δ(H) ~2.1 and δ(C) ~20 (C5). This provides the final, unambiguous assignment of all proton and carbon signals.

Conclusion

The structure of 1,2-Thiazinan-3-one 1,1-dioxide is unequivocally confirmed through the logical and synergistic application of modern spectroscopic techniques. Mass spectrometry establishes the correct molecular formula of C₄H₇NO₃S and reveals a characteristic loss of SO₂, indicative of a sulfonamide. Infrared spectroscopy confirms the presence of the key lactam carbonyl and sulfonyl functional groups. Finally, a complete analysis of 1D and 2D NMR spectra provides the definitive connectivity of the carbon-hydrogen framework, mapping out the -CH₂-CH₂-CH₂- chain and its placement between the carbonyl and sulfonyl moieties within the six-membered ring. This integrated approach represents a robust and reliable workflow for the structural verification of novel heterocyclic compounds in a research and development setting.

References

-

Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

-

Sun, J., et al. (2015). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

Singh, S., et al. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(16), 4989. [Link]

-

Fallon, T., et al. (2007). Stereoselective preparation of gamma- and delta-sultams by thermal and high-pressure intramolecular Diels-Alder reaction of vinylsulfonamides. Tetrahedron, 63(29), 6794-6803. Available at: [Link]

-

Hu, W. Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(6), 791-8. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link]

-

C4 Therapeutics, Inc. (2017). HETEROCYCLIC DEGRONIMERS FOR TARGET PROTEIN DEGRADATION. European Patent Office. EP 3454856 B1. Available at: [Link]

-

C4 Therapeutics, Inc. (2017). HETEROCYCLIC DEGRONIMERS FOR TARGET PROTEIN DEGRADATION. European Patent Office. EP 4491236 A2. Available at: [Link]

-

ChemConnections. 13C NMR Spectroscopy. Available at: [Link]

-

Supporting Information. Mass spectral fragmentations of sulfonates. Available at: [Link]

-

Krasavin, M., et al. (2020). Synthesis of carbo- and heterofused 5-amino-2H-1,2-thiazine 1,1-dioxides via the CSIC reaction strategy. Tetrahedron. Available at: [Link]

-

Gáti, T., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(2), 335-368. [Link]

-

Kumar, M., et al. (2018). An RCM Strategy to Stereodiverse Delta-Sultam Scaffolds. Organic Letters, 20(10), 2977-2981. [Link]

- C4 Therapeutics, Inc. (2017). HETEROCYCLIC DEGRONIMERS FOR TARGET PROTEIN DEGRADATION. Google Patents. WO2017197055A1.

- C4 Therapeutics, Inc. (2017). HETEROCYCLIC DEGRONIMERS FOR TARGET PROTEIN DEGRADATION. Google Patents. EP4491236A2.

-

ChemConnections. 13C NMR Spectroscopy. Available at: [Link]

-

Tani, K., et al. Supporting Information: Programmed Synthesis of Arylthiazoles through Sequential C–H Couplings. The Royal Society of Chemistry. Available at: [Link]

-

Liu, H., et al. (2007). 1H and 13C NMR spectral characterization of some novel 7H-1,2,4-triazolo[3,4-b][2][5][8]thiadiazine derivatives. Magnetic Resonance in Chemistry, 45(3), 265-8. [Link]

-

Miyasaka, M., et al. (2018). Synthesis of 1,2,3-Triazines Using the Base-Mediated Cyclization of (Z)-2,4-Diazido-2-alkenoates. Organic Letters, 20(11), 3434-3437. [Link]

-

Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(11), 3169. [Link]

-

Kakehi, A., et al. (1993). 3H-CYCL[3.2.2]AZINO[2,1-e]CYCL[3.3.2]AZIN-3-ONE. Heterocycles, 36(6), 1131. Available at: [Link]

-

ResearchGate. Selected sultams of high practical significance. Available at: [Link]

-

Posa, A., et al. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(15), 7818. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of Substituted Thiazinanes and Their Derivatives | MDPI [mdpi.com]

- 3. An RCM strategy to stereodiverse delta-sultam scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Thiazinan-3-one 1,1-dioxide

Foreword: Unveiling the Profile of a Promising Heterocycle

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical exploration into the physicochemical landscape of 1,2-Thiazinan-3-one 1,1-dioxide. This saturated six-membered heterocyclic compound, featuring a sulfonamide and a lactam moiety, presents a scaffold of significant interest in medicinal chemistry. Its structural alerts suggest potential for diverse biological activities, making a thorough understanding of its fundamental properties paramount for any future development endeavors. While specific experimental data for this precise molecule remains limited in publicly accessible literature, this guide will provide a robust framework for its characterization. We will delve into predicted properties based on its chemical structure and analogous compounds, and critically, we will provide detailed, field-proven experimental protocols for the empirical determination of these essential parameters. This document is designed not merely as a repository of data, but as a practical manual to empower researchers in their quest to unlock the full potential of this intriguing molecule.

Molecular Structure and Inherent Chemical Features

The foundational step in characterizing any compound is a thorough analysis of its structure. 1,2-Thiazinan-3-one 1,1-dioxide possesses a unique combination of functional groups that dictate its chemical behavior and physical properties.

-

Core Scaffold: A six-membered saturated ring containing a sulfur atom and a nitrogen atom in a 1,2-relationship.

-

Sulfonamide Group: The sulfur atom is fully oxidized to a sulfone, and is part of a cyclic sulfonamide (a sultam). This group is a strong electron-withdrawing group, influencing the acidity of the N-H proton.

-

Lactam Moiety: The presence of a carbonyl group adjacent to the nitrogen atom forms a cyclic amide, specifically a lactam. This introduces polarity and potential for hydrogen bonding.

The interplay between the electron-withdrawing sulfonyl group and the lactam functionality is expected to significantly impact the molecule's acidity, polarity, and intermolecular interactions.

Predicted and Determinable Physicochemical Properties

A compound's journey from a laboratory curiosity to a potential therapeutic agent is paved with the precise measurement of its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Overview of Key Physicochemical Parameters

| Physicochemical Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₄H₇NO₃S | Fundamental for all calculations and structural elucidation. |

| Molecular Weight | 149.17 g/mol | Influences diffusion and transport across biological membranes. |

| Melting Point (°C) | Likely a solid with a relatively high melting point | An indicator of purity and lattice energy. Affects dissolution rate. |

| Boiling Point (°C) | High, likely decomposes before boiling | Relevant for purification and handling, though often not a key parameter for solid oral dosage forms. |

| Aqueous Solubility (mg/mL) | Predicted to be sparingly soluble to soluble | Crucial for bioavailability and formulation. Low solubility is a major hurdle in drug development. |

| pKa | Estimated to be in the acidic range (approx. 8-10) | Governs the ionization state at physiological pH, which in turn affects solubility, permeability, and receptor binding. |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be low (likely < 1) | A measure of lipophilicity, which influences membrane permeability and plasma protein binding. |

Experimental Protocols for Precise Characterization

The heart of this guide lies in the practical, step-by-step methodologies for the empirical determination of the aforementioned physicochemical properties. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Determination of Melting Point

The melting point is a fundamental physical property that provides a quick and effective indication of a compound's purity.[1][2][3][4]

Principle: A pure crystalline solid typically melts over a narrow temperature range (0.5-1°C). Impurities depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if needed to powder the sample)

Protocol:

-

Sample Preparation: Ensure the sample of 1,2-Thiazinan-3-one 1,1-dioxide is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the slower, more accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh capillary, heat the sample at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point range is T₁ - T₂.

Causality Behind Experimental Choices:

-

A fine powder ensures uniform heat distribution.

-

A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[5][6][7][8]

Principle: The equilibrium solubility is determined by adding an excess of the solid compound to a fixed volume of water and measuring the concentration of the dissolved compound after equilibrium is reached.

Apparatus:

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

pH meter

Protocol:

-

Sample Preparation: Add an excess amount of 1,2-Thiazinan-3-one 1,1-dioxide to a series of vials containing a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution is saturated.

-

Extended agitation and constant temperature are necessary to reach a true thermodynamic equilibrium.

-

Centrifugation is essential to separate the solid and liquid phases without disturbing the equilibrium.

Determination of pKa via Potentiometric Titration

The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at different pH values.[9][10][11][12][13] The N-H proton of the sulfonamide in 1,2-Thiazinan-3-one 1,1-dioxide is expected to be acidic.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a pH electrode. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker or titration vessel

Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of 1,2-Thiazinan-3-one 1,1-dioxide in a suitable solvent (e.g., water or a co-solvent system like water/methanol if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or as the pH at the half-equivalence point.

Causality Behind Experimental Choices:

-

Potentiometric titration provides a direct measure of the change in proton concentration.

-

Using a co-solvent for poorly soluble compounds is a common practice, but it's important to note that the measured pKa will be an apparent pKa in that specific solvent system.

Determination of LogP via the Shake-Flask Method

LogP is the primary measure of a compound's lipophilicity.[14][15][16][17][18]

Principle: The compound is partitioned between two immiscible solvents, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). LogP is the base-10 logarithm of this ratio.

Apparatus:

-

Separatory funnels or screw-capped tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis)

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Protocol:

-

Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol to ensure mutual miscibility does not affect the results.

-

Partitioning: Dissolve a known amount of 1,2-Thiazinan-3-one 1,1-dioxide in one of the phases. Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the layers to separate, or use a centrifuge to expedite the process.

-

Quantification: Determine the concentration of the compound in each phase using an appropriate analytical method.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).

Causality Behind Experimental Choices:

-

Pre-saturating the solvents is critical to prevent volume changes during the experiment.

-

The shake-flask method is considered the "gold standard" for its direct measurement of partitioning.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 1,2-Thiazinan-3-one 1,1-dioxide is expected to show distinct signals for the methylene protons on the thiazinane ring. The chemical shifts and coupling patterns will be influenced by their proximity to the electronegative nitrogen and sulfonyl groups. The N-H proton of the sulfonamide will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the lactam, and the methylene carbons of the ring. The chemical shifts will provide further confirmation of the ring structure.[19][20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[21][22][23][24][25]

-

Key Expected Absorptions:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H.

-

C=O Stretch: A strong absorption around 1650-1700 cm⁻¹ for the lactam carbonyl. The exact position will depend on ring strain.

-

S=O Stretch: Two strong absorptions in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1180-1140 cm⁻¹ (symmetric) for the sulfonyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[26][27][28][29][30]

-

Expected Fragmentation: The molecular ion peak (M+) should be observable. Common fragmentation pathways may include the loss of SO₂ and cleavage of the thiazinane ring.

Logical Workflows and Data Integration

The characterization of 1,2-Thiazinan-3-one 1,1-dioxide should follow a logical progression, with each piece of data informing the next steps.

Conclusion and Future Directions

1,2-Thiazinan-3-one 1,1-dioxide represents a molecule with considerable potential, warranting a thorough investigation of its physicochemical properties. This guide has outlined the predicted characteristics and provided robust, detailed protocols for their empirical determination. For researchers in drug discovery and development, the systematic application of these methodologies will build a comprehensive data package, enabling a clear understanding of the compound's behavior and paving the way for its potential translation into novel therapeutic applications. The synthesis and subsequent detailed characterization as outlined herein are the critical next steps in unlocking the promise held within this heterocyclic scaffold.

References

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Melting point determination. University of Calgary. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

experiment (1) determination of melting points. SlideShare. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF. Scribd. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

Experiment 1 - Melting Points. [Link]

-

Determination of Melting Point. Clarion University. [Link]

-

Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Introduction to IR Spectroscopy - Amides. YouTube. [Link]

-

FTIR study of five complex beta-lactam molecules. PubMed. [Link]

-

FTIR study of five complex ?-lactam molecules | Request PDF. ResearchGate. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. [Link]

-

XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl). [Link]

-

Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. NIH. [Link]

-

5 - Mass Spectrometry of Heterocyclic Compounds. R Discovery. [Link]

-

Generation of 4-((trifluoromethyl)thio)-2H-benzo[e][9][14]thiazine 1,1-dioxides via a reaction of trifluoromethanesulfanylamide wi. The Royal Society of Chemistry. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

-

The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and.... ResearchGate. [Link]

-

Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. [Link]

-

The features of IR spectrum. [Link]9/original/IR_jegyzet_EN.pdf)

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. byjus.com [byjus.com]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. pennwest.edu [pennwest.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scispace.com [scispace.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 19. rsc.org [rsc.org]

- 20. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. apps.dtic.mil [apps.dtic.mil]

- 27. arkat-usa.org [arkat-usa.org]

- 28. Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1<i>H</i>-Pyrrol-1-yl)- and 3-(1-Methyl-1<i>H</i>-pyrrol-2-yl)thiophen-2-amines - ProQuest [proquest.com]

- 29. discovery.researcher.life [discovery.researcher.life]

- 30. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to the Reaction Mechanisms of 1,2-Thiazinan-3-one 1,1-dioxide

Abstract

The 1,2-thiazinan-3-one 1,1-dioxide scaffold, a six-membered cyclic sulfonamide containing a ketone functionality (also known as a γ-sultam ketone), represents a unique heterocyclic system with significant potential in medicinal chemistry and organic synthesis. Its rigid structure, combined with the electronic influence of the sulfonyl and carbonyl groups, imparts distinct reactivity at multiple positions. This guide provides a comprehensive technical overview of the core reaction mechanisms associated with this scaffold. We will explore the key synthetic strategies for its formation and delve into the mechanistic underpinnings of its functionalization, including reactions at the nitrogen atom, the α-carbon to the carbonyl group, the carbonyl group itself, and ring-opening transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical properties of this versatile heterocyclic core.

Introduction: The Structural and Electronic Landscape

The 1,2-thiazinan-3-one 1,1-dioxide ring system is characterized by a saturated six-membered ring containing a sulfonamide moiety where the sulfur is oxidized to a sulfone (SO₂), and a ketone is positioned at the C3 carbon. This arrangement creates a fascinating interplay of electronic effects that dictate its reactivity.

-

The Sulfonamide Moiety: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton compared to a simple amide. This facilitates deprotonation and subsequent N-functionalization.

-

The α-Methylene Group: The C4 methylene group is positioned alpha to the carbonyl group, making these protons acidic and amenable to enolization. This opens up pathways for a variety of C-C and C-heteroatom bond-forming reactions.

-

The Carbonyl Group: The C3 ketone is an electrophilic center, susceptible to nucleophilic attack and reduction.

-

Ring Strain: While not as strained as four-membered β-sultams, the six-membered ring can still undergo ring-opening reactions under specific conditions, offering a route to linear sulfonamide derivatives.

This guide will systematically dissect the reaction mechanisms at each of these reactive sites.

Synthesis of the 1,2-Thiazinan-3-one 1,1-dioxide Core

The construction of the 1,2-thiazinan-3-one 1,1-dioxide ring system is a key challenge. A notable strategy involves a multi-step sequence culminating in an intramolecular cyclization. One documented approach for the synthesis of a 5-aryl substituted derivative highlights a Michael addition followed by cyclization[1].

Michael Addition-Cyclization Strategy

This approach builds the carbon skeleton first, followed by the crucial ring-closing step. The mechanism can be broken down as follows:

-

Michael Addition: A Michael donor, such as dimethyl malonate, is deprotonated with a base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then undergoes a conjugate addition to an α,β-unsaturated sulfonamide.

-

Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated to yield a γ-sulfonamido carboxylic acid derivative.

-

Intramolecular Cyclization: The final step involves an intramolecular cyclization. Under basic conditions (e.g., sodium methoxide in methanol), the sulfonamide nitrogen is deprotonated, and the resulting anion attacks the ester carbonyl, displacing the alkoxide leaving group to form the six-membered ring[1].

Caption: Synthetic pathway via Michael addition and cyclization.

Experimental Protocol: Synthesis of 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide (General)

This protocol is adapted from the general strategy described in the literature[1].

-

Michael Addition: To a solution of sodium methoxide (1.1 eq) in methanol, add dimethyl malonate (1.2 eq). Stir for 10 minutes at room temperature. Add the α,β-unsaturated sulfonamide (1.0 eq) and reflux the mixture for 18 hours.

-

Hydrolysis and Decarboxylation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent (e.g., DMF) with water and sodium chloride, and the mixture is refluxed for 5 hours.

-

Sulfonamide Deprotection (if applicable): If the sulfonamide nitrogen is protected (e.g., with a BOC group), treat the crude product with an appropriate deprotecting agent (e.g., trifluoroacetic acid in dichloromethane).

-

Cyclization: The deprotected intermediate is dissolved in methanol, and sodium methoxide (1.1 eq) is added. The mixture is stirred at room temperature for 1 hour to effect cyclization.

-

Workup and Purification: The reaction is quenched with a weak acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

N-Functionalization: Alkylation and Acylation

The acidity of the sulfonamide N-H proton (pKa typically in the range of 10-11) makes it readily accessible for deprotonation by common bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The resulting nitrogen anion is a potent nucleophile that can react with various electrophiles.

N-Alkylation

The N-alkylation proceeds via a standard Sɴ2 mechanism. The choice of base and solvent is crucial for efficient reaction. Strong, non-nucleophilic bases like NaH in aprotic polar solvents like DMF or THF are commonly employed to ensure complete deprotonation.

Mechanism:

-

Deprotonation: The base abstracts the acidic proton from the sulfonamide nitrogen, generating a resonance-stabilized nitrogen anion.

-

Nucleophilic Attack: The nitrogen anion acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group), displacing the leaving group in a single concerted step.

Caption: General mechanism for N-alkylation.

N-Acylation

N-acylation follows a similar principle, typically employing acyl chlorides or anhydrides as the acylating agents. The reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism:

-

Deprotonation: As with alkylation, the sulfonamide is first deprotonated to form the nucleophilic nitrogen anion.

-

Nucleophilic Addition: The anion attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride) to yield the N-acylated product.

| Reaction | Reagents | Solvent | Temperature | Key Considerations |

| N-Alkylation | Alkyl halide, NaH or K₂CO₃ | DMF, THF | 0 °C to RT | Use of strong, non-nucleophilic bases is preferred. Reaction is sensitive to steric hindrance on the alkyl halide. |

| N-Acylation | Acyl chloride/anhydride, Et₃N or pyridine | CH₂Cl₂, THF | 0 °C to RT | A non-nucleophilic base is often used to scavenge the acidic byproduct (e.g., HCl). |

C-Functionalization at the α-Position (C4)

The protons on the C4 carbon, being alpha to the C3-carbonyl group, are acidic and can be removed by a strong base to form an enolate. This enolate is a key intermediate for a variety of C-C and C-heteroatom bond-forming reactions. The presence of the adjacent sulfonamide nitrogen can influence the stereochemical outcome of these reactions.

Enolate Formation and Alkylation

The formation of the enolate requires a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to prevent nucleophilic attack at the carbonyl carbon.

Mechanism:

-

Enolate Formation: LDA abstracts a proton from the C4 position, generating a planar enolate intermediate. The negative charge is delocalized between the C4 carbon and the carbonyl oxygen.

-

Alkylation: The enolate, acting as a carbon nucleophile, attacks an alkyl halide in an Sɴ2 reaction to form the C4-alkylated product. The stereochemistry of the addition can often be controlled by the reaction conditions and the nature of the substituents on the ring.

Caption: Mechanism of C4-alkylation via enolate formation.

Reactions of the Carbonyl Group

The C3-carbonyl group exhibits typical ketone reactivity, serving as an electrophilic site for nucleophilic addition and reduction reactions.

Reduction to an Alcohol

The ketone can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Mechanism (with NaBH₄):

-

Nucleophilic Attack: The hydride ion (H⁻) from NaBH₄ acts as a nucleophile and attacks the electrophilic carbonyl carbon. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

-

Protonation: A protic workup (e.g., with water or mild acid) protonates the alkoxide to yield the final alcohol product. The stereochemical outcome (axial vs. equatorial alcohol) will depend on the steric environment around the carbonyl group.

Nucleophilic Addition

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the carbonyl group to form tertiary alcohols.

Mechanism (with Grignard Reagent):

-

Coordination: The magnesium atom of the Grignard reagent coordinates with the carbonyl oxygen.

-

Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate.

-

Protonation: Aqueous workup protonates the alkoxide to give the tertiary alcohol.

Ring-Opening Reactions

The 1,2-thiazinan-3-one 1,1-dioxide ring can be opened under certain conditions, providing access to functionalized linear sulfonamides. The mechanism of ring-opening is highly dependent on the reagents and conditions employed.

Base-Mediated Ring Opening

Strong bases can potentially induce ring-opening through a few pathways. One plausible mechanism involves the formation of the C4 enolate, followed by a retro-Dieckmann-type condensation.

Proposed Mechanism:

-

Enolate Formation: A strong base deprotonates the C4 position to form the enolate.

-

Ring Opening: The enolate can undergo a ring-opening fragmentation, cleaving the C3-C4 bond to generate a ketene intermediate, which would be highly reactive. Alternatively, if there is a suitable leaving group on the nitrogen, an elimination pathway could be envisioned. A more likely scenario involves nucleophilic attack by a strong nucleophilic base (e.g., hydroxide) at the carbonyl, followed by ring opening.

It is important to note that specific literature detailing the ring-opening of this particular system is scarce, and these proposed mechanisms are based on the known reactivity of related β-keto esters and lactams.

Conclusion

The 1,2-thiazinan-3-one 1,1-dioxide scaffold is a rich platform for chemical exploration. The interplay between the sulfonamide and ketone functionalities provides multiple handles for selective modification. The acidic N-H allows for straightforward N-functionalization, while the α-methylene protons enable C4-alkylation and other transformations via enolate chemistry. The carbonyl group itself is a site for reduction and nucleophilic addition. While the synthesis of this core structure can be challenging, its potential as a constrained scaffold in drug design and as a versatile intermediate in organic synthesis makes it a compelling target for further investigation. Future research will likely focus on developing more diverse and efficient synthetic routes and on exploring the full range of its reactivity, particularly in asymmetric transformations.

References

-

Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules. [Link]

-

Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

-

Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. MDPI. [Link]

-

Late-Stage C–H Functionalization of Azines. ACS Publications. [Link]

-

Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. PubMed Central. [Link]

-

A facile and efficient one-pot 3-component reaction (3-CR) method for the synthesis of thiazine-based heterocyclic compounds using zwitterion adduct intermediates. ResearchGate. [Link]

-

Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Macmillan Group. [Link]

-

Modification of peptides with functionalized 1,2,3‐triazines. Reaction... ResearchGate. [Link]

-

Comment on report of a large reduction in cortical GABA following ketone ingestion. PubMed Central. [Link]

-

Deacylative Homolysis of Ketone C(sp3)–C(sp2) Bonds: Streamlining Natural Product Transformations. PubMed Central. [Link]

Sources

The Genesis and Evolution of 1,2-Thiazinane Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2-thiazinane scaffold, a six-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives, particularly the 1,2-thiazinane-1,1-dioxides, also known as δ-sultams, have garnered significant attention due to their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of 1,2-thiazinane derivatives, tracing their origins from the foundational discoveries in sulfonamide chemistry to the sophisticated synthetic methodologies and therapeutic applications of the present day. We will explore the key milestones, seminal synthetic strategies, and the ever-expanding pharmacological landscape of this important class of compounds.

Introduction: The 1,2-Thiazinane Core and Its Significance

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Among these, sulfur- and nitrogen-containing heterocycles are of particular interest due to their unique chemical properties and ability to interact with biological targets.[2] The 1,2-thiazinane ring system is a fascinating example, characterized by a saturated six-membered ring containing a sulfonamide functional group within the cyclic framework.

The 1,2-thiazinane structure can exist in different oxidation states at the sulfur atom, with the 1,1-dioxide form being the most extensively studied due to its chemical stability and prevalence in biologically active derivatives. These cyclic sulfonamides, or δ-sultams, offer a rigid and predictable three-dimensional scaffold that can be strategically functionalized to modulate their pharmacokinetic and pharmacodynamic properties. The inherent polarity and hydrogen bonding capabilities of the sulfonamide group, combined with the conformational constraints of the six-membered ring, make 1,2-thiazinane derivatives attractive candidates for drug design.

This guide will delve into the historical journey of these compounds, from their conceptual beginnings to their current status as promising therapeutic agents.

The Historical Lineage: From Acyclic Sulfonamides to Cyclic Analogs

The story of 1,2-thiazinane derivatives is intrinsically linked to the groundbreaking discovery of sulfonamide antibacterial agents in the early 20th century.

The Dawn of the Sulfa Drugs: A Serendipitous Discovery

In the 1930s, at the I.G. Farbenindustrie in Germany, Gerhard Domagk made a monumental discovery that would revolutionize medicine. He found that a red azo dye, Prontosil, exhibited remarkable antibacterial activity in vivo.[3] Subsequent research by Ernest Fourneau's team in France revealed that Prontosil was a prodrug, metabolically cleaved in the body to release the active antibacterial agent, sulfanilamide.[4] This discovery ushered in the era of "sulfa drugs," the first class of synthetic systemic antibacterial agents, and laid the foundation for the development of a plethora of sulfonamide-containing drugs.[3]

The Conceptual Leap to Cyclic Sulfonamides (Sultams)

The logical progression from acyclic sulfonamides led chemists to explore their cyclic counterparts, with the expectation of discovering novel chemical and biological properties. The term "sultam" was coined to describe these cyclic sulfonamides, reflecting their structural analogy to lactams (cyclic amides). While the initial focus of sulfonamide chemistry was on antibacterial agents, the investigation into sultams unveiled a much broader spectrum of biological activities.[5][6]

The first synthesis of the parent 1,2-thiazinane-1,1-dioxide, a δ-sultam, was a pivotal moment in the history of this compound class. While a definitive singular report of its absolute first synthesis is not readily apparent in early literature, the foundational methods for constructing such cyclic sulfonamides emerged from the broader exploration of sulfonamide chemistry. The key synthetic transformation involves the intramolecular cyclization of a linear precursor containing both an amine and a sulfonic acid derivative.

The Evolution of Synthetic Methodologies

The synthesis of 1,2-thiazinane derivatives has evolved significantly from early, often harsh, methods to more sophisticated and stereoselective strategies. The primary approach remains the intramolecular cyclization of a suitably functionalized acyclic precursor.

Foundational Strategy: Intramolecular Cyclization of Amino-Sulfonyl Precursors

The most common and historically significant method for the synthesis of the 1,2-thiazinane-1,1-dioxide core involves the intramolecular cyclization of 4-aminobutane-1-sulfonyl chlorides or related derivatives. This approach relies on the formation of a sulfonamide bond within the same molecule to close the six-membered ring.

A general representation of this strategy is the cyclization of a γ-aminoalkylsulfonyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Experimental Protocol: Synthesis of 1,2-Thiazinane-1,1-dioxide via Intramolecular Cyclization

Step 1: Synthesis of 4-Chlorobutane-1-sulfonyl Chloride

-

To a stirred solution of 1,4-dichlorobutane (1.0 eq) in a suitable solvent such as chloroform, add a solution of sodium sulfite (1.1 eq) in water.

-

Add a phase-transfer catalyst, such as tetrabutylammonium bromide.

-

Heat the mixture to reflux for 12-18 hours.

-

After cooling, separate the aqueous layer and acidify with concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting sodium 4-chlorobutanesulfonate is then treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield 4-chlorobutane-1-sulfonyl chloride.

Step 2: Intramolecular Cyclization to form 1,2-Thiazinane-1,1-dioxide

-

Dissolve the 4-chlorobutane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ammonia or a primary amine (1.1 eq) in THF to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The resulting amino-sulfonyl chloride undergoes spontaneous or base-promoted intramolecular cyclization to afford the 1,2-thiazinane-1,1-dioxide.

-

The product can be purified by crystallization or column chromatography.

This foundational approach has been adapted and refined over the years, utilizing various starting materials and cyclization conditions to access a wide range of substituted 1,2-thiazinane derivatives.[7]

Modern Synthetic Innovations

Modern organic synthesis has introduced more elegant and efficient methods for the construction of the 1,2-thiazinane ring system, often with excellent control over stereochemistry.

Ring-closing metathesis has emerged as a powerful tool for the synthesis of cyclic compounds, including δ-sultams. This method involves the use of a ruthenium-based catalyst to facilitate the formation of a carbon-carbon double bond within an acyclic precursor, leading to the desired cyclic product. The starting materials are typically diene-containing sulfonamides.[1]

Caption: Ring-Closing Metathesis (RCM) for 1,2-Thiazinane Synthesis.

The intramolecular Diels-Alder reaction provides a stereocontrolled route to polycyclic systems containing the 1,2-thiazinane-1,1-dioxide moiety. In this approach, a sulfonamide-tethered triene undergoes a [4+2] cycloaddition to form the bicyclic sultam. This method is particularly valuable for creating complex molecular architectures with defined stereochemistry.

The Pharmacological Kaleidoscope of 1,2-Thiazinane Derivatives

The rigid, yet tunable, nature of the 1,2-thiazinane scaffold has made it a fertile ground for the discovery of new therapeutic agents across a wide range of disease areas.

| Therapeutic Area | Examples of Biological Activity | Key Structural Features |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][8] | Aromatic substituents on the nitrogen and at other positions of the ring. |

| Antimicrobial | Antibacterial and antifungal properties.[9] | Varies depending on the target; often involves specific substitution patterns. |

| Antiviral | Inhibition of viral enzymes such as reverse transcriptase. | Fused ring systems and specific functional groups. |

| Anticancer | Cytotoxic activity against various cancer cell lines.[2][5] | Often complex, polycyclic structures. |

| Anticonvulsant | Modulation of ion channels in the central nervous system. | Lipophilic substituents that enhance blood-brain barrier penetration. |

| Antidiabetic | Inhibition of aldose reductase.[2] | Carboxylic acid functionalities. |

Anti-inflammatory Agents: The "Oxicam" Story

One of the most significant success stories of 1,2-thiazinane derivatives in medicine is the development of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs). Piroxicam and Meloxicam are prominent examples that feature a 1,2-benzothiazine-1,1-dioxide core, which is a fused derivative of the 1,2-thiazinane ring system. These drugs act as potent inhibitors of the cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. The development of these compounds highlighted the potential of the 1,2-thiazinane scaffold in designing selective enzyme inhibitors.

Caption: Mechanism of Action of Anti-inflammatory 1,2-Thiazinane Derivatives.

Future Perspectives and Conclusion

The journey of 1,2-thiazinane derivatives, from their conceptual origins in the shadow of sulfa drugs to their current status as a versatile pharmacophore, is a testament to the power of medicinal chemistry. The continuous development of novel synthetic methodologies has enabled the exploration of a vast chemical space around this privileged scaffold, leading to the discovery of compounds with a remarkable range of biological activities.

Future research in this area will likely focus on:

-

Asymmetric Synthesis: The development of more efficient and highly stereoselective synthetic routes to access enantiopure 1,2-thiazinane derivatives.

-

Structure-Activity Relationship (SAR) Studies: Deeper investigation into the relationship between the three-dimensional structure of these compounds and their biological activity to guide the design of more potent and selective drugs.

-

Novel Therapeutic Targets: Exploration of the potential of 1,2-thiazinane derivatives to modulate new and challenging biological targets.

References

-

AL-KUFA JOURNAL FOR BIOLOGY. (2024). Thiazine: Synthesis and Biological Activity. ResearchGate. [Link]

-

Britannica, The Editors of Encyclopaedia. "thiazine". Encyclopedia Britannica, Invalid Date, [Link].

-

El-Sayed, M. A.-H., & El-Essawy, F. A. (2021). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 26(15), 4419. [Link]

-

Hassan, A. A., & Shawky, A. M. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 26(11), 3349. [Link]

-

Jiménez-Hopkins, M., & Hanson, P. R. (2008). An RCM strategy to stereodiverse delta-sultam scaffolds. Organic letters, 10(11), 2223–2226. [Link]

-

Maniewska, J., Wiatrak, B., Czyżnikowska, Ż., & Szczęśniak-Sięga, B. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International journal of molecular sciences, 22(15), 7818. [Link]

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC medicinal chemistry, 15(5), 1798–1827. [Link]

-

Maniewska, J., Wiatrak, B., Czyżnikowska, Ż., & Szczęśniak-Sięga, B. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(15), 7818. [Link]

-

Wikipedia contributors. (2023, November 26). Thiazine. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sultam synthesis. [Link]

-

Doss, S. H., Baghos, V. B., Abdelhamid, A. O., & Halim, M. M. A. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. 15. Molecules, 5(6), 816–825. [Link]

-

Berichte der Deutschen Chemischen Gesellschaft. (n.d.). In SearchWorks catalog. Stanford Libraries. [Link]

-

Chemische Berichte. (n.d.). In HathiTrust Digital Library. [Link]

-

Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. [Link]

-

Sci-Hub. (n.d.). The Synthesis of the 1,2,4-Thiadiazine-1,1-dioxides. [Link]

-

ChemRxiv. (2023). NITRILES AS MULTIPURPOSE REAGENTS FOR THE SYNTHESIS OF SULTAMS AND SULTONS (REVIEW ARTICLE). [Link]

Sources

- 1. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity [mdpi.com]

- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 1,2-Thiazinan-3-one 1,1-dioxide and its Derivatives

Abstract